Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

Description

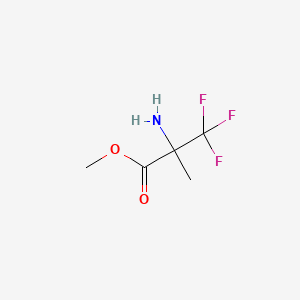

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (C₅H₈F₃NO₂) is a fluorinated amino acid ester characterized by a trifluoromethyl group and a methyl ester moiety. Its molecular weight is 207.58 g/mol (for the hydrochloride salt form: 207.58 g/mol ), and it features a chiral center at the α-carbon, making stereochemistry critical for its biological activity. This compound is primarily used in pharmaceutical research as a versatile scaffold for synthesizing bioactive molecules, particularly in antiviral and cannabinoid receptor-targeting studies .

Key structural features include:

- Trifluoromethyl group: Increases lipophilicity and metabolic stability.

- Methyl ester: Improves membrane permeability and serves as a prodrug motif.

Pharmacologically, this compound derivatives have demonstrated anti-HIV activity, with IC₅₀ values as low as 0.060 μM in indole-based reverse transcriptase inhibitors .

Properties

IUPAC Name |

methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-4(9,3(10)11-2)5(6,7)8/h9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPDNZHFLNFZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660046 | |

| Record name | Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87492-64-6 | |

| Record name | Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,3,3-trifluoro-2

Biological Activity

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate is an organic compound that has attracted attention due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and a molecular weight of 171.12 g/mol. Its structure includes a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound can be represented by the SMILES notation: COC(=O)C(CN)C(F)(F)F.

Physical Properties:

- State: Liquid at room temperature

- Density: 1.345 g/mL

- Boiling Point: Approximately 50 °C at reduced pressure (0.2 mmHg)

- Refractive Index: 1.374 at 25 °C

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group. This group enhances the compound's binding affinity to various biological targets, which may include enzymes and receptors involved in metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The trifluoromethyl group may increase metabolic stability and bioactivity, potentially leading to the inhibition of specific enzymes.

- Receptor Modulation: Interaction with receptor sites could alter signaling pathways, impacting physiological responses.

Biological Activity

Research into the biological activity of this compound indicates several areas of interest:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further investigations are necessary to determine if this compound shares this characteristic.

- Antioxidant Properties: The potential antioxidant effects of this compound could be linked to its ability to scavenge free radicals or modulate oxidative stress within biological systems.

- Pharmacological Applications: Given its structural similarities to other bioactive compounds, there is potential for exploring therapeutic applications in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

- Molecular formula: C₈H₁₄F₃NO₂

- Molecular weight : 213.20 g/mol (free base), 249.66 g/mol (hydrochloride salt)

- Key differences :

- Bulkier tert-butyl group enhances steric hindrance, reducing receptor binding affinity.

- Improved solubility in organic solvents for synthetic applications.

- Applications : Intermediate in peptide synthesis and PROTAC development .

Methyl (S)-2-amino-3,3-dimethylbutanoate (MDMB)

- Molecular formula: C₇H₁₃NO₂

- Key differences :

- Pharmacological activity: MDMB derivatives exhibit cannabinoid receptor activation with EC₅₀ values in the nanomolar range .

Methyl [(S)-2-amino-3-phenylpropanoate] (MPP)

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

- Molecular formula : C₆H₉F₃O₂

- Key differences: Lacks the amino group, eliminating hydrogen-bonding capability. Used primarily as a fluorinated building block in agrochemicals .

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Pharmacological Activity Comparison

| Compound | Target Receptor | EC₅₀/IC₅₀ (μM) | Selectivity | Reference |

|---|---|---|---|---|

| This compound | HIV-1 RT | 0.060 | Non-nucleoside | |

| MDMB | CB1 | 0.019 | Non-selective | |

| MPP | CB1 | 0.032 | CB1 > CB2 |

Key Research Findings

Fluorine Impact: The trifluoromethyl group in this compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs like MDMB and MPP .

Ester Group SAR : Methyl esters generally exhibit faster hydrolysis than tert-butyl analogs, influencing prodrug design .

Anti-HIV Activity : Indole derivatives of this compound show potent inhibition of HIV-1 reverse transcriptase, with IC₅₀ values < 0.1 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.